REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][O:7][C:8]([C:10]1[CH:14]=[CH:13][O:12][C:11]=1[CH3:15])=[O:9].[OH-].[Na+].CN([CH:21]=[O:22])C>>[CH3:6][O:7][C:8]([C:10]1[CH:14]=[C:13]([CH:21]=[O:22])[O:12][C:11]=1[CH3:15])=[O:9] |f:2.3|
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Name
|
|
Quantity
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33 mL
|
Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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COC(=O)C1=C(OC=C1)C
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Name
|
|
Quantity
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75 mL
|
Type
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reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the reaction mixture is slowly poured onto water at 0° C.
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Type
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EXTRACTION
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Details
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The mixture is extracted three times with diethyl ether
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Type
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WASH
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Details
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The combined organic phases are washed with a saturated aqueous solution of NaHCO3
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography on silica gel eluting with a mixture of diethyl ether and ethyl acetate (3:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(OC(=C1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |